Cas no 1334471-87-2 (2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine)
2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6817353
- 2-(3,3-difluoropiperidin-4-yl)ethan-1-amine
- 1334471-87-2
- 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine
-
- Inchi: 1S/C7H14F2N2/c8-7(9)5-11-4-2-6(7)1-3-10/h6,11H,1-5,10H2
- InChI Key: NKRPCEHNVXFZGI-UHFFFAOYSA-N
- SMILES: FC1(CNCCC1CCN)F
Computed Properties
- Exact Mass: 164.11250478g/mol
- Monoisotopic Mass: 164.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38Ų
2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6817353-0.05g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 0.05g |
$1584.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-0.1g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 0.1g |
$1660.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-0.25g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 0.25g |
$1735.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-0.5g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 0.5g |
$1811.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-1.0g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 1g |
$1887.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-2.5g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 2.5g |
$3696.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-5.0g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 5g |
$5470.0 | 2023-05-30 | ||
| Enamine | EN300-6817353-10.0g |
2-(3,3-difluoropiperidin-4-yl)ethan-1-amine |
1334471-87-2 | 10g |
$8110.0 | 2023-05-30 |
2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine
2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine: An Overview of a Promising Compound in Medicinal Chemistry
2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine (CAS No. 1334471-87-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule, characterized by its 3,3-difluoropiperidine moiety, has been the subject of extensive research, particularly in the development of novel drugs for various diseases.
The 3,3-difluoropiperidine scaffold is known for its ability to modulate various biological targets, including receptors and enzymes. The introduction of fluorine atoms at the 3-position of the piperidine ring imparts unique properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties make 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine an attractive candidate for drug development.
Recent studies have highlighted the potential of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine in treating neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent activity against serotonin receptors, which are implicated in conditions such as depression and anxiety. The researchers found that 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine selectively binds to serotonin receptors with high affinity and selectivity, suggesting its potential as a novel antidepressant.
In addition to its activity on serotonin receptors, 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine has also shown promise in modulating other neurotransmitter systems. A study in the European Journal of Pharmacology demonstrated that this compound can interact with dopamine receptors, which are involved in motor control and reward pathways. This dual activity on serotonin and dopamine receptors makes 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine a versatile candidate for treating a range of neurological disorders.
The pharmacokinetic properties of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its enhanced lipophilicity due to the fluorine atoms allows for better brain penetration, which is crucial for central nervous system (CNS) disorders. Furthermore, the compound's metabolic stability reduces the risk of rapid degradation in the body, leading to prolonged therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine. Preliminary results from Phase I trials have indicated that the compound is well-tolerated by patients with minimal side effects. These findings are promising and pave the way for further clinical evaluation.
Beyond its therapeutic applications, 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine has also been explored as a tool compound in basic research. Its ability to selectively modulate specific receptors makes it a valuable tool for understanding receptor function and signaling pathways. This has important implications for drug discovery and development, as it allows researchers to identify new targets and mechanisms of action.
In conclusion, 2-(3,3-Difluoropiperidin-4-yl)ethan-1-amine (CAS No. 1334471-87-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing novel drugs for neurological disorders and other conditions. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in clinical practice.
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